molecular formula C16H15FO3 B8372425 Methyl 5-hydroxymethyl-2-(4-fluorobenzyl)benzoate

Methyl 5-hydroxymethyl-2-(4-fluorobenzyl)benzoate

Cat. No. B8372425
M. Wt: 274.29 g/mol
InChI Key: HNVGUTJHCHEENY-UHFFFAOYSA-N
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Patent
US06342765B1

Procedure details

Triphenylphosphine (9.7 g., 37.0 mmol) and then carbon tetrabromide (12.3 g., 37.0 mmol) were added to a stirred solution of methyl 5-hydroxymethyl-2-(4-fluorobenzyl)benzoate (4.6 g., 16.8 mmol) in anhydrous ether (150 ml) at ambient temperature. After 4 hours the reaction was filtered and the filtrate concentrated under reduced pressure. The product was purified by column chromatography eluting with ethyl acetate/isohexane (5:95) to give methyl 5-bromomethyl-2-(4fluorobenzyl)benzoate as a colourless oil (5.05 g). NMR data (CDCl3) δ: 3.83 (3H, s), 4.37 (2H, s), 4.50 (2H, s), 6.92-6.99 (2H, m), 7.06 7.13 (2H, m), 7.19 (1H, d). 7.43 (1H, dd), 7.95 (1H, d).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([Br:24])(Br)(Br)Br.OC[C:27]1[CH:28]=[CH:29][C:30]([CH2:37][C:38]2[CH:43]=[CH:42][C:41]([F:44])=[CH:40][CH:39]=2)=[C:31]([CH:36]=1)[C:32]([O:34][CH3:35])=[O:33]>CCOCC>[Br:24][CH2:20][C:27]1[CH:28]=[CH:29][C:30]([CH2:37][C:38]2[CH:39]=[CH:40][C:41]([F:44])=[CH:42][CH:43]=2)=[C:31]([CH:36]=1)[C:32]([O:34][CH3:35])=[O:33]

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
12.3 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
4.6 g
Type
reactant
Smiles
OCC=1C=CC(=C(C(=O)OC)C1)CC1=CC=C(C=C1)F
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 4 hours the reaction was filtered
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/isohexane (5:95)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC(=C(C(=O)OC)C1)CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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